1,4-Bis(heptadecafluorooctyl)benzene
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Overview
Description
1,4-Bis(heptadecafluorooctyl)benzene is a fluorinated organic compound characterized by the presence of two heptadecafluorooctyl groups attached to a benzene ring. This compound is known for its unique chemical properties, including high thermal stability, hydrophobicity, and resistance to chemical degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(heptadecafluorooctyl)benzene typically involves the reaction of benzene with heptadecafluorooctyl iodide in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective attachment of the heptadecafluorooctyl groups to the benzene ring. The process may involve the use of solvents such as acetonitrile and the application of heat to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through techniques such as distillation and recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(heptadecafluorooctyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can undergo oxidation to form corresponding oxidized products.
Reduction Reactions: The compound can be reduced under specific conditions to yield reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in these reactions.
Major Products Formed
The major products formed from these reactions include substituted derivatives, oxidized products, and reduced compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,4-Bis(heptadecafluorooctyl)benzene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of advanced materials and fluorinated compounds.
Biology: Employed in the study of hydrophobic interactions and the development of fluorinated biomolecules.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1,4-Bis(heptadecafluorooctyl)benzene involves its interaction with molecular targets through hydrophobic and van der Waals interactions. The compound’s fluorinated chains contribute to its high stability and resistance to chemical degradation, making it effective in various applications. The pathways involved include the formation of stable complexes with target molecules and the inhibition of specific biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Bis(trifluoromethyl)benzene
- 1,4-Bis(perfluorooctyl)benzene
- 1,4-Bis(heptafluoropropyl)benzene
Comparison
1,4-Bis(heptadecafluorooctyl)benzene stands out due to its longer fluorinated chains, which provide enhanced hydrophobicity and thermal stability compared to similar compounds. This uniqueness makes it particularly valuable in applications requiring high resistance to chemical and thermal degradation .
Properties
CAS No. |
132877-69-1 |
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Molecular Formula |
C22H4F34 |
Molecular Weight |
914.2 g/mol |
IUPAC Name |
1,4-bis(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)benzene |
InChI |
InChI=1S/C22H4F34/c23-7(24,9(27,28)11(31,32)13(35,36)15(39,40)17(43,44)19(47,48)21(51,52)53)5-1-2-6(4-3-5)8(25,26)10(29,30)12(33,34)14(37,38)16(41,42)18(45,46)20(49,50)22(54,55)56/h1-4H |
InChI Key |
FVCOOVCOQRNPDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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